Conformational Rigidity: 0 Freely Rotating Bonds in the Spiro Core vs 4 in Flexible Linear Diamines
The parent 2,8-diazaspiro[4.5]decane scaffold possesses 0 freely rotating bonds, as predicted by ACD/Labs Percepta . In contrast, the commonly used flexible building block N-Boc-ethylenediamine (CAS 57260-73-8) has 4 rotatable bonds . The target compound inherits this rigid spiro core while adding a Boc group that introduces only minimal additional rotational freedom (the tert-butyl rotor). Reduced conformational entropy penalty upon protein binding is a well-established advantage of spirocyclic scaffolds over their flexible counterparts .
| Evidence Dimension | Freely rotating bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 0 freely rotating bonds in the spiro core (parent scaffold) |
| Comparator Or Baseline | N-Boc-ethylenediamine: 4 rotatable bonds |
| Quantified Difference | 4 fewer rotatable bonds; complete conformational restriction of the diamine scaffold |
| Conditions | ACD/Labs Percepta predicted physicochemical properties; ChemSpider and BOC Sciences technical datasheets |
Why This Matters
Lower rotatable bond count correlates with improved oral bioavailability and higher probability of successful target engagement in drug discovery, making this scaffold a superior choice for lead optimisation.
